N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine
Description
“N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Properties
Molecular Formula |
C24H25N7O |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(4-phenylpiperazin-1-yl)pteridin-2-amine |
InChI |
InChI=1S/C24H25N7O/c1-32-20-10-6-5-7-18(20)17-27-24-28-22-21(25-11-12-26-22)23(29-24)31-15-13-30(14-16-31)19-8-3-2-4-9-19/h2-12H,13-17H2,1H3,(H,26,27,28,29) |
InChI Key |
DMKWIKCZTNAVQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=NC=CN=C3C(=N2)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” typically involves multi-step organic reactions. The starting materials may include 2-methoxybenzylamine, 4-phenylpiperazine, and pteridine derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the piperazine moiety.
Condensation: reactions to form the pteridine ring system.
Catalytic hydrogenation: to reduce any intermediate compounds.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous flow reactors: for efficient mixing and reaction control.
Purification techniques: such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-4-(4-methylpiperazin-1-yl)pteridin-2-amine
- N-(2-methoxybenzyl)-4-(4-ethylpiperazin-1-yl)pteridin-2-amine
Uniqueness
“N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” is unique due to the presence of the phenylpiperazine moiety, which may confer specific biological activities not seen in similar compounds. This uniqueness can be explored through comparative studies to understand its distinct properties.
Biological Activity
N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pteridine core, a piperazine ring, and a methoxybenzyl moiety. Its molecular formula is , and it has a molecular weight of 342.45 g/mol. The presence of the piperazine ring is notable for its role in modulating neurotransmitter systems, which is critical for its biological activity.
This compound primarily interacts with various neurotransmitter receptors, particularly the serotonin (5-HT) and dopamine receptors. Research indicates that compounds with similar structures often act as selective ligands for these receptors, influencing pathways related to mood regulation, anxiety, and psychotic disorders.
Interaction with Serotonin Receptors
Studies have demonstrated that derivatives containing the piperazine moiety exhibit high affinity for 5-HT_1A receptors. For instance, compounds structurally related to this compound have shown binding affinities in the low nanomolar range (K_i values around 1.2 nM) . This suggests that the compound could be effective in modulating serotonergic signaling pathways.
Antidepressant Effects
Research has indicated that compounds with similar structural motifs to this compound exhibit antidepressant-like effects in animal models. These effects are often attributed to their ability to enhance serotonergic neurotransmission .
Anticancer Properties
Some studies have explored the anticancer potential of related compounds. For example, modifications in the piperazine structure have been linked to increased antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
Several key studies highlight the biological activity of this compound:
- Serotonin Receptor Binding Study : A study conducted on related piperazine derivatives showed significant binding affinity to 5-HT_1A receptors, indicating potential antidepressant properties .
- Anticancer Activity : In vitro assays demonstrated that analogs of this compound exhibited cytotoxic effects against melanoma and prostate cancer cell lines, with IC_50 values in the micromolar range .
- Behavioral Studies : Animal models treated with compounds structurally related to this compound displayed reduced anxiety-like behaviors in standard tests such as the elevated plus maze and forced swim test .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
